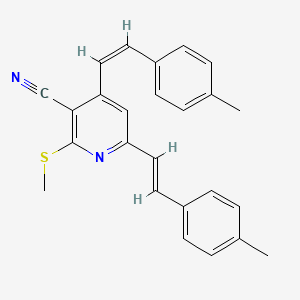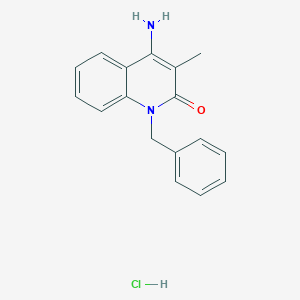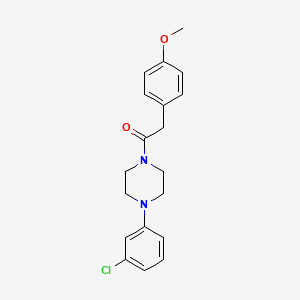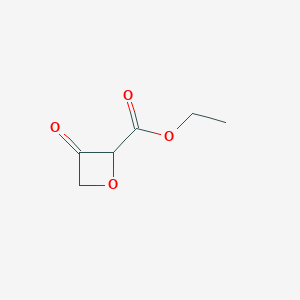
4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile is a chemical compound with the molecular formula C25H22N2S . It has a molecular weight of 382.5 g/mol . This product is intended for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Scientific Research Applications
Photovoltaic Applications
A study on a related compound, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, highlights its potential in dye-sensitized solar cells (DSSCs). This compound, when used as a co-sensitizer dye, exhibited a much higher molar extinction coefficient than the conventional N719 dye. It significantly improved the efficiency of DSSCs by 1.78 times compared to devices based solely on N719. This suggests that compounds with a similar structure, including 4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile, may also find utility in enhancing photovoltaic performance through increased spectral coverage and efficiency (B. Hemavathi et al., 2019).
Medicinal Chemistry
In the realm of medicinal chemistry, structural analogs of this compound have been synthesized and evaluated for their antiprotozoal activity. For instance, compounds derived from similar nicotinonitriles were assessed against Trypanosoma and Plasmodium species, with several showing potent inhibitory activity. This implies potential applications in developing novel antiprotozoal agents (M. Ismail et al., 2003).
Materials Science
In materials science, the synthesis of polymers and nanomaterials often employs compounds with functional groups similar to those in this compound. For example, research on novel sulfonated thin-film composite nanofiltration membranes utilized sulfonated aromatic diamine monomers to improve water flux and dye rejection capabilities. This suggests that derivatives of this compound could be relevant in designing advanced filtration materials with enhanced performance (Yang Liu et al., 2012).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is often determined through biochemical or pharmacological studies.
Safety and Hazards
properties
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S/c1-18-4-8-20(9-5-18)12-14-22-16-23(27-25(28-3)24(22)17-26)15-13-21-10-6-19(2)7-11-21/h4-16H,1-3H3/b14-12-,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXHPYFLWAMIF-PMJBJKLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SC)C=CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SC)/C=C/C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)

![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2751903.png)


![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2751908.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2751909.png)

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2751911.png)
![5-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2751913.png)

![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)
![2-(2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2751920.png)
